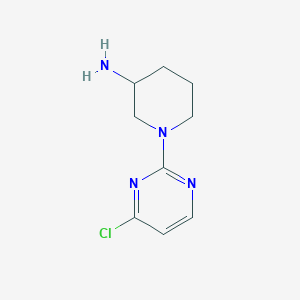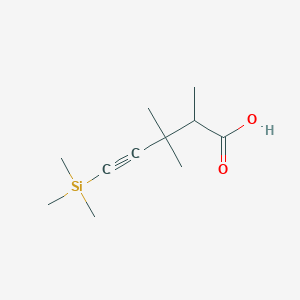
1-Amino-3-(2-furyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-furyl)isoquinoline is a heterocyclic compound that features an isoquinoline core substituted with an amino group at the 1-position and a furan ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-furyl)isoquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and a furan derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(2-furyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
Applications De Recherche Scientifique
1-Amino-3-(2-furyl)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2-furyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Furan: A simple heterocyclic compound with a five-membered ring containing oxygen.
Uniqueness
1-Amino-3-(2-furyl)isoquinoline is unique due to the presence of both an amino group and a furan ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
37989-06-3 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-(furan-2-yl)isoquinolin-1-amine |
InChI |
InChI=1S/C13H10N2O/c14-13-10-5-2-1-4-9(10)8-11(15-13)12-6-3-7-16-12/h1-8H,(H2,14,15) |
Clé InChI |
LWYZDRUEHBZBHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)



![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)
![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)



